luteolin-7-O-gentiobiside
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Overview
Description
Luteolin-7-O-gentiobiside is a naturally occurring flavonoid glycoside. It is a derivative of luteolin, a flavonoid known for its wide range of biological activities. The compound is characterized by the presence of a gentiobiose moiety attached to the luteolin structure. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luteolin-7-O-gentiobiside typically involves the glycosylation of luteolin. One common method is the reaction of luteolin with gentiobiose in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 130°C .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Luteolin-7-O-gentiobiside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of the luteolin moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and catalysts like boron trifluoride etherate. The reactions are typically carried out in solvents such as DMSO or ethanol under controlled temperatures .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Studied for its antioxidant, anti-inflammatory, and neuroprotective effects. .
Industry: Used in the development of dietary supplements and functional foods due to its health-promoting properties
Mechanism of Action
The biological effects of luteolin-7-O-gentiobiside are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Neuroprotective Activity: The compound protects neurons from oxidative stress and apoptosis by modulating signaling pathways such as the PI3K/Akt pathway
Comparison with Similar Compounds
Luteolin-7-O-gentiobiside can be compared with other similar flavonoid glycosides:
Luteolin-7-O-glucoside: Similar in structure but with a single glucose moiety instead of gentiobiose.
Luteolin-7-O-rutinoside: Contains a rutinose moiety and exhibits similar biological activities but may differ in bioavailability and potency.
Apigenin-7-O-gentiobioside: Another flavonoid glycoside with a similar structure but derived from apigenin.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H30O16 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2 |
InChI Key |
LDTDRTSKWGQBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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